N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide
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Overview
Description
N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a complex organic compound that features a cyanophenyl group, a methoxybenzo[d]thiazole moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves multiple steps:
Formation of the Methoxybenzo[d]thiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyanophenyl Group: This step often involves a nucleophilic substitution reaction where a cyanophenyl halide reacts with an amine derivative.
Coupling with Acetamide: The final step involves coupling the intermediate with an acetamide derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or aldehydes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.
Biological Studies: Used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanophenyl)-2-((4-methoxyphenyl)(methyl)amino)acetamide: Lacks the thiazole ring, which may affect its biological activity.
N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)amino)acetamide: Lacks the methyl group on the amino moiety, potentially altering its binding affinity and specificity.
Uniqueness
N-(4-cyanophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is unique due to the presence of both the methoxybenzo[d]thiazole and cyanophenyl groups, which confer specific electronic and steric properties. These features can enhance its binding to certain biological targets, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-22(11-16(23)20-13-8-6-12(10-19)7-9-13)18-21-17-14(24-2)4-3-5-15(17)25-18/h3-9H,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCVYCAZIPCNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)C#N)C2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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